molecular formula C9H8N2O B15072404 3-Aminoisoquinolin-7-ol

3-Aminoisoquinolin-7-ol

Cat. No.: B15072404
M. Wt: 160.17 g/mol
InChI Key: PGGRQFJHWJUGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoisoquinolin-7-ol: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H8N2O and is characterized by an amino group at the 3rd position and a hydroxyl group at the 7th position on the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert isoquinoline derivatives into their reduced forms.

    Substitution: Isoquinoline derivatives can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroisoquinolines .

Mechanism of Action

The mechanism of action of 3-Aminoisoquinolin-7-ol involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-aminoisoquinolin-7-ol

InChI

InChI=1S/C9H8N2O/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H,(H2,10,11)

InChI Key

PGGRQFJHWJUGKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)N)O

Origin of Product

United States

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